

The Discovery and Development of Plevitrexed (ZD 9331): A Technical Overview

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Compound of Interest

Compound Name: (Rac)-Plevitrexed

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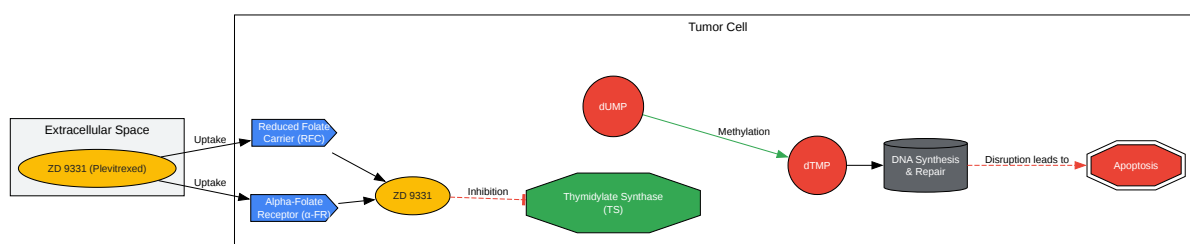
Introduction

Plevitrexed, also known as ZD 9331, is a rationally designed, second-generation, non-polyglutamatable quinazoline-based antifolate inhibitor of thymidylate synthase (TS).[1] Thymidylate synthase is a critical enzyme in the de novo synthesis of 2'-deoxythymidine-5'-monophosphate (dTMP), an essential precursor for DNA synthesis.[2] Consequently, TS has long been a key target for cancer chemotherapy.[2] ZD 9331 was developed to overcome the limitations of earlier folate-based TS inhibitors, such as raltitrexed (Tomudex®), particularly the development of resistance due to decreased polyglutamation by the enzyme folylpolyglutamate synthetase (FPGS).[1] This document provides a comprehensive technical overview of the discovery, development, mechanism of action, and clinical evaluation of ZD 9331.

Rationale for Development and Mechanism of Action

The development of ZD 9331 was driven by the need to create a TS inhibitor with a broader spectrum of activity and a more favorable resistance profile compared to its predecessors.[1] Unlike first-generation inhibitors, ZD 9331 does not require intracellular polyglutamation to be retained within the cell and exert its cytotoxic effects.[1] This is a significant advantage, as downregulation of FPGS is a known mechanism of resistance to polyglutamatable TS inhibitors.[1]

ZD 9331 is transported into tumor cells via the reduced folate carrier (RFC) and the alpha-folate receptor (α -FR), the latter of which is often overexpressed in certain cancers, including ovarian cancer.[1] Once inside the cell, ZD 9331 directly and potently inhibits thymidylate synthase, leading to a depletion of the dTMP pool. This, in turn, disrupts DNA synthesis and repair, ultimately triggering cell cycle arrest and apoptosis in rapidly dividing cancer cells. The inhibition of TS leads to an accumulation of 2'-deoxyuridine-5'-monophosphate (dUMP) and a measurable increase in plasma deoxyuridine, which has been used as a pharmacodynamic marker of TS inhibition in clinical trials.[3]



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Diagram 1: Mechanism of action of ZD 9331 (Plevitrexed).

Preclinical Development

In Vitro Studies

ZD 9331 demonstrated potent inhibitory activity against TS with a K_i value of 0.44 nM. Preclinical studies in various human tumor cell lines, including ovarian and colon cancer, showed that ZD 9331 could overcome resistance to raltitrexed in cell lines with low expression of FPGS.

In Vivo Studies

In vivo studies in murine lymphoma models (L5178Y) demonstrated that ZD 9331 had curative antitumor activity.[4] These studies also established a relationship between the pharmacokinetic profile of ZD 9331 and its pharmacodynamic effects, showing that antitumor activity was dependent on achieving adequate drug concentrations to deplete tumor dTTP pools for a sufficient duration.[4]

Table 1: Preclinical Pharmacokinetic Parameters of ZD 9331 in a Murine Lymphoma Model[4]

Administration Route	Dose	Terminal Elimination Half-life (Plasma)	Key Findings
Single i.p. bolus	50 mg/kg	4-6 hours	Rapid elimination from plasma and tissues.
24-h s.c. infusion	3 mg/kg	~3.5 hours	Slower elimination from the tumor at later time points.

Clinical Development

ZD 9331 has been evaluated in a number of Phase I and Phase II clinical trials across a range of solid tumors, both as a monotherapy and in combination with other chemotherapeutic agents.

Phase I Clinical Trials

Several Phase I studies were conducted to determine the maximum tolerated dose (MTD), dose-limiting toxicities (DLTs), and pharmacokinetic profile of ZD 9331 administered via different schedules.

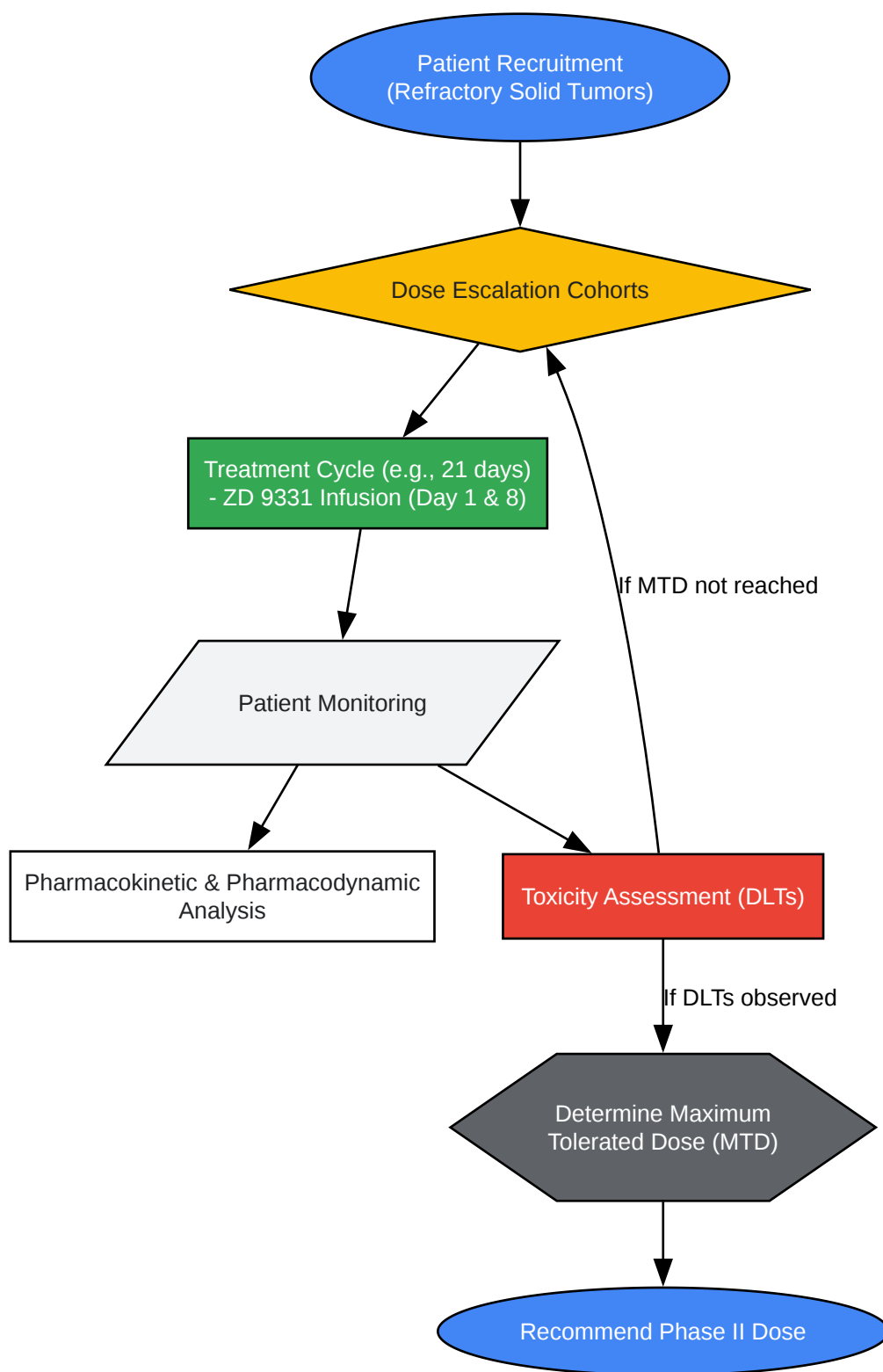
Table 2: Summary of Phase I Clinical Trial Results for ZD 9331

Study Design	Patient Population	Dosing Regimen	MTD	DLTs	Pharmacokinetic Highlights	Efficacy
30-min i.v. infusion on days 1 and 8 of a 21-day cycle[3]	71 patients with refractory solid malignancies	Dose escalation from 4.8 mg/m ² /day	130 mg/m ²	Thrombocytopenia, neutropenia, diarrhea, rash	Slow, dose-dependent, and nonlinear plasma clearance.	37% of patients had stable disease.
5-day continuous i.v. infusion every 3 weeks[1]	45 patients with refractory solid malignancies	Dose escalation from 0.125 mg/m ² /day	6 mg/m ² /day	Thrombocytopenia	Dose-dependent clearance, predominantly renal.	2 partial responses (breast, ovarian), 10 stable disease.
Daily oral administration for 28 days, followed by a 2-week rest[5]	55 patients with refractory solid tumors	Dose escalation	3 mg/day	Thrombocytopenia, neutropenia	Apparent oral clearance of 11.6 +/- 6.3 mL/min.	Not specified in the abstract.
Oral administration once or twice daily for 5, 7, or 10 days every 21 days[6]	42 patients with advanced solid tumors	Dose escalation from 2.5 to 40 mg	20 mg once daily for 5 days	Myelosuppression, skin rash	Less than proportional increase in AUC with dose escalation.	1 partial response in a patient with gastric cancer.

Experimental Protocols

Phase I Dose-Escalation Study (Intravenous Infusion)[3]

- **Patient Population:** Patients with histologically or cytologically confirmed solid malignancies refractory to standard therapies.
- **Study Design:** A dose-escalation study where cohorts of patients received escalating doses of ZD 9331.
- **Dosing Regimen:** ZD 9331 was administered as a 30-minute intravenous infusion on days 1 and 8 of a 21-day cycle.
- **Pharmacokinetic Analysis:** Plasma samples were collected at multiple time points after ZD 9331 administration. Drug concentrations were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay.[6][7]
- **Pharmacodynamic Analysis:** Plasma deoxyuridine levels were measured as a surrogate marker for TS inhibition.[3]
- **Toxicity Assessment:** Patients were monitored for adverse events, which were graded according to standard toxicity criteria. DLTs were defined based on the severity and duration of these events.



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Diagram 2: Generalized workflow of a Phase I dose-escalation trial for ZD 9331.

Combination Therapies

ZD 9331 has also been evaluated in combination with other cytotoxic agents, such as docetaxel. A Phase I study of ZD 9331 in combination with docetaxel found the regimen to be feasible and well-tolerated, with neutropenia being the principal toxicity.^[8] The pharmacokinetic profiles of both drugs were not significantly altered when administered in combination, suggesting a lack of major drug-drug interactions.^[8]

Structure-Activity Relationship of Quinazoline Antifolates

The development of ZD 9331 is rooted in the extensive structure-activity relationship (SAR) studies of quinazoline antifolates as TS inhibitors. Key structural features that influence the potency and selectivity of these compounds have been identified through molecular docking studies and chemical synthesis of various analogues.^[9]^[10] The quinazoline ring system is a critical scaffold that mimics the pteridine ring of the natural folate substrate, allowing it to bind to the active site of TS.^[9] Modifications to the substituents on the quinazoline ring and the glutamate side chain have been extensively explored to optimize TS inhibition, cellular uptake, and to circumvent resistance mechanisms like polyglutamation.^[10]^[11] For instance, the replacement of the glutamate moiety in ZD 9331 was a key design feature to prevent polyglutamation.^[1]

Conclusion

Plevitrexed (ZD 9331) represents a significant advancement in the development of thymidylate synthase inhibitors. Its rational design to circumvent the requirement for polyglutamation offered a promising strategy to overcome a key mechanism of resistance to earlier antifolate drugs. Preclinical and clinical studies have demonstrated its potent anti-tumor activity and have well-characterized its pharmacokinetic and toxicity profiles. While it has shown activity in several solid tumors, particularly in platinum-refractory ovarian cancer, its overall clinical development has been met with challenges. Nevertheless, the story of ZD 9331 provides valuable insights into the principles of rational drug design and the complexities of developing targeted cancer therapies. Further research into patient selection biomarkers, such as folate receptor expression, may yet define a specific niche for this class of compounds in oncology.

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